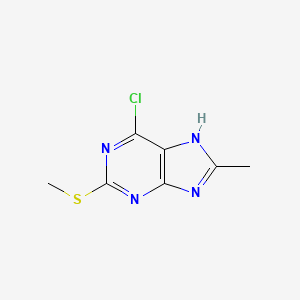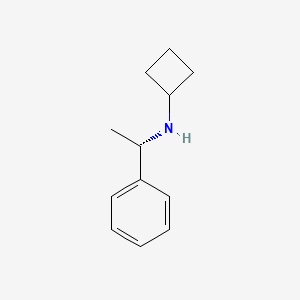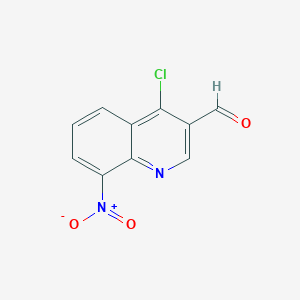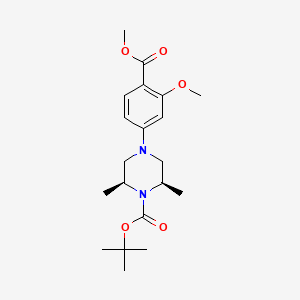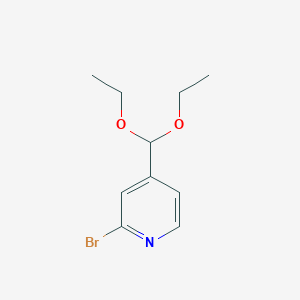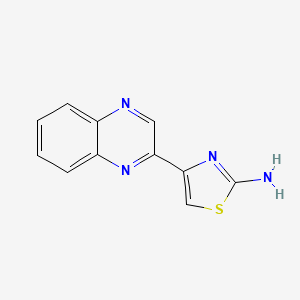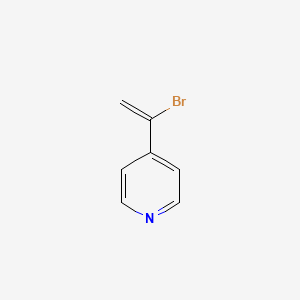![molecular formula C8H7N3O2 B13025871 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one, often involves multicomponent reactions. These reactions typically include the condensation of appropriate aldehydes, amines, and other reagents under controlled conditions. For instance, one common method involves the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures .
Industrial Production Methods: Industrial production methods for these compounds may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as density functional theory (DFT) computations can help in predicting and optimizing the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrochemical DNA sensor, where it interacts with DNA molecules to produce measurable signals . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features and applications.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its diverse synthetic strategies and applications.
Uniqueness: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
7-methoxy-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-4H,1H3,(H,11,12) |
Clave InChI |
TWTDNMULZHPBDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(N=C1)N=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



